Bromo(pentafluorophenyl)mercury
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Overview
Description
Bromo(pentafluorophenyl)mercury is an organomercury compound with the molecular formula C6BrF5Hg It is characterized by the presence of a bromine atom and a pentafluorophenyl group attached to a mercury center
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo(pentafluorophenyl)mercury can be synthesized through the reaction of pentafluorophenylmercury chloride with bromine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the bromine substituting the chlorine atom to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally involves standard organomercury compound preparation techniques. These methods often require careful handling due to the toxicity and reactivity of mercury compounds.
Chemical Reactions Analysis
Types of Reactions: Bromo(pentafluorophenyl)mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state.
Transmetalation Reactions: This compound can engage in transmetalation with other metal halides, forming new organometallic species.
Common Reagents and Conditions:
Nucleophiles: Alkyl or aryl lithium reagents, Grignard reagents.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pentafluorophenylmercury compounds can be formed.
Oxidation Products: Oxidized mercury species, such as mercuric oxide.
Reduction Products: Reduced mercury species, such as elemental mercury.
Scientific Research Applications
Bromo(pentafluorophenyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: Studies have explored its potential as a probe for investigating biological systems, although its toxicity limits its use.
Medicine: Research into its potential medicinal applications is limited due to safety concerns, but it has been studied for its antimicrobial properties.
Industry: It can be used in the synthesis of other organomercury compounds, which have applications in various industrial processes.
Mechanism of Action
The mechanism by which bromo(pentafluorophenyl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential disruption of biological processes. The pentafluorophenyl group enhances the compound’s reactivity and stability, making it a useful tool in chemical synthesis.
Comparison with Similar Compounds
Pentafluorophenylmercury chloride: Similar structure but with a chlorine atom instead of bromine.
Pentafluorophenylmercury acetate: Contains an acetate group instead of bromine.
Methylpentafluorophenylmercury: Features a methyl group in place of bromine.
Uniqueness: Bromo(pentafluorophenyl)mercury is unique due to the presence of both a bromine atom and a pentafluorophenyl group, which confer distinct reactivity and stability. This combination makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.
Properties
CAS No. |
828-72-8 |
---|---|
Molecular Formula |
C6BrF5Hg |
Molecular Weight |
447.55 g/mol |
IUPAC Name |
bromo-(2,3,4,5,6-pentafluorophenyl)mercury |
InChI |
InChI=1S/C6F5.BrH.Hg/c7-2-1-3(8)5(10)6(11)4(2)9;;/h;1H;/q;;+1/p-1 |
InChI Key |
YPLKBXZZJOMODF-UHFFFAOYSA-M |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Hg]Br)F)F)F |
Origin of Product |
United States |
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